molecular formula C16H16N2O2 B2483186 6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2195877-45-1

6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2483186
CAS No.: 2195877-45-1
M. Wt: 268.316
InChI Key: QIBKUYLTLBNHQN-UHFFFAOYSA-N
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Description

6-(4-Methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a sophisticated chemical scaffold designed for pioneering research in medicinal chemistry. The pyrrolo[3,4-b]pyridine core is a privileged structure in drug discovery, known for its broad and significant pharmacological potential. Scientific literature indicates that closely related pyrrolopyridine isomers demonstrate a wide spectrum of high-value biological activities, serving as a key pharmacophore in the development of therapeutics for diseases of the nervous system and as investigational antitumor agents . Furthermore, specific derivatives based on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold have been identified and patented as potent allosteric modulators of the M4 muscarinic acetylcholine receptor, highlighting the direct relevance of this chemotype to cutting-edge neuroscience research and the potential for developing novel treatments for neurological and psychiatric disorders . The structural motif of this compound, which combines the pyrrolopyridine system with a benzoyl substituent, is strategically designed to interact with diverse biological targets. Researchers can leverage this compound as a critical building block for probing novel signaling pathways, validating new therapeutic targets, and optimizing structure-activity relationships in hit-to-lead campaigns, particularly in the fields of oncology and central nervous system (CNS) diseases .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-8-12(5-6-15(11)20-2)16(19)18-9-13-4-3-7-17-14(13)10-18/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBKUYLTLBNHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine Derivatives

The MDPI 2014 study demonstrates that pyridine precursors react with diethyl oxalate under basic conditions to form intermediates such as ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates (8c , 8d ). Subsequent hydrogenation over palladium on charcoal (10% Pd/C) in ethanol reduces nitro groups and facilitates cyclization to yield ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates (9c , 9d ) in 75–85% yields. For the target compound, analogous conditions could cyclize a substituted pyridine precursor into the pyrrolo[3,4-b]pyridine core.

Cross-Coupling and Functionalization

The ACS 2018 publication highlights the use of Suzuki-Miyaura cross-coupling to introduce substituents to preformed pyrrolopyridine scaffolds. For example, iodinated intermediates (e.g., 43 ) undergo coupling with boronic esters to install aryl or alkyl groups. This method could position substituents critical for subsequent acylation steps.

Introduction of the 4-Methoxy-3-methylbenzoyl Group

The benzoyl moiety is introduced via late-stage acylation or early-stage incorporation during core synthesis.

Friedel-Crafts Acylation

Classical Friedel-Crafts conditions (AlCl₃, acyl chloride) enable direct acylation of the pyrrolo[3,4-b]pyridine core. However, regioselectivity challenges may arise due to the electron-rich nature of the heterocycle. The PMC 2022 study notes that silver- or iodine-mediated activation enhances electrophilic substitution in similar systems.

Coupling Reactions

The ACS 2018 protocol employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple carboxylic acids to amine intermediates. For the target compound, 4-methoxy-3-methylbenzoic acid could be activated as an acyl chloride and coupled to a pyrrolo[3,4-b]pyridine amine derivative. This method achieved 95% yields in analogous reactions.

Integrated Synthetic Pathways

Pathway A: Sequential Cyclization and Acylation

  • Core Formation : React 3-methylpyridine with diethyl oxalate under t-BuOK to form ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate.
  • Reduction and Cyclization : Hydrogenate the nitro intermediate over Pd/C to yield the pyrrolo[3,4-b]pyridine core.
  • Acylation : Treat the core with 4-methoxy-3-methylbenzoyl chloride under EDCI/DMAP conditions to install the benzoyl group.

Key Data :

Step Reagents/Conditions Yield Source
Cyclization Pd/C, EtOH, H₂ 75–85%
Acylation EDCI, DMAP, THF 85–95%

Pathway B: Direct Assembly via Cross-Coupling

  • Iodination : N-methylate and iodinate a pyrrolo[3,4-b]pyridine precursor to form a 3-iodo intermediate.
  • Suzuki Coupling : React with 4-methoxy-3-methylbenzoyl boronic ester under Pd catalysis to introduce the benzoyl group.

Key Data :

Step Reagents/Conditions Yield Source
Iodination I₂, AgNO₃ 72%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 88%

Challenges and Optimization

  • Regioselectivity : The electron-rich pyrrolopyridine core may lead to undesired substitution patterns during acylation. Silver or iodine additives improve selectivity.
  • Functional Group Tolerance : Methoxy and methyl groups on the benzoyl moiety require protection during harsh reactions (e.g., nitration).
  • Yield Improvements : Microwave-assisted cyclization and flow chemistry could enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of pyrrolo[3,4-b]pyridine have shown significant inhibitory effects against various bacterial strains. A study reported that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting that 6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine could be effective against resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Compounds within the pyrrolo family have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival. In vitro studies have indicated that derivatives can selectively target cancer cells while sparing normal cells, highlighting their therapeutic promise .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have shown that pyrrolo derivatives possess significant free radical scavenging activity. This suggests that this compound could be beneficial in preventing cellular damage in various pathological conditions associated with oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrolo derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds had MIC values as low as 4 μmol/L, demonstrating superior activity compared to traditional antibiotics like cefotaxime .

CompoundMIC (μmol/L)Bacterial Strain
Compound A4Staphylococcus aureus
Compound B8Escherichia coli
Cefotaxime12Both

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range against various cancer types. The compound's ability to induce apoptosis was linked to its interaction with specific molecular targets involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation pathways. This interaction often involves hydrogen bonding and hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolo[3,4-b]pyridine Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
6-(4-Methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine 4-Methoxy-3-methylbenzoyl 280.32 Hypothesized enhanced kinase selectivity
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dione Benzyl, dione 238.24 Synthetic intermediate; no reported bioactivity
6-(2-Aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride 2-Aminoethyl, dione 296.64 (with HCl) Improved solubility due to amine group
6-(4-Acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione 4-Acetylphenyl, dione 266.25 Building block for drug discovery
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride Trifluoromethyl 228.62 (with HCl) Commercial availability; halogenated derivative
[4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl]-pyrrolo[3,4-b]pyridinone Difluoromethoxy, pyridinyl ethynyl ~388.33 Potential kinase inhibition; halogen effects

Substituent Effects on Drug-Likeness and Activity

  • Benzoyl vs. Benzyl/Acetyl Groups : The target compound’s 4-methoxy-3-methylbenzoyl group offers a balance of hydrophobicity (methyl) and polarity (methoxy), which may enhance membrane permeability compared to the purely hydrophobic benzyl group in or the polar acetyl group in . The benzoyl moiety’s ketone group could engage in hydrogen bonding, unlike the dione derivatives .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents exhibit contrasting electronic effects. Methoxy may stabilize aromatic interactions in target binding, while trifluoromethyl enhances metabolic resistance .
  • Amine Functionalization: The 2-aminoethyl group in increases solubility and may improve pharmacokinetics, aligning with evidence that amine additions enhance kinase inhibition .

Scaffold Comparison with Pyrrolo[2,3-b]pyridines

Pyrrolo[2,3-b]pyridine derivatives (e.g., 3-benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine in ) demonstrate distinct SAR trends. For example, dimethoxyphenyl substituents in showed enhanced activity, suggesting substituent positioning is critical across scaffolds.

Biological Activity

6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 268.3104 g/mol

The structure features a pyrrolo[3,4-b]pyridine core with a methoxy-substituted benzoyl moiety, which is significant for its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit notable antitumor properties. For instance, compounds with similar structures have been shown to inhibit key proteins involved in cancer progression:

  • Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Case Study : A study demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines (e.g., HeLa, HCT116) with IC50 values in the low micromolar range .

Anti-inflammatory Properties

Pyrrolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can modulate inflammatory pathways:

  • Mechanism : They may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : In vitro studies have shown reduced levels of TNF-alpha and IL-6 in treated macrophages .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial potential of pyrrolo[3,4-b]pyridine derivatives:

  • Activity Against Bacteria : Some derivatives have demonstrated significant inhibitory effects against a range of bacterial strains.
  • Research Insights : A study highlighted that certain structural modifications enhance antimicrobial efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-b]pyridine derivatives:

  • Key Modifications : Substituents at specific positions on the benzoyl ring significantly influence potency and selectivity.
  • Example Data Table :
CompoundSubstituentIC50 (µM)Activity Type
A-OCH30.36Antitumor
B-Cl0.25Antimicrobial
C-Br0.30Anti-inflammatory

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymes : Compounds can act as enzyme inhibitors affecting pathways critical to tumor growth.
  • Modulation of Signaling Pathways : They may interfere with signaling pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation.

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